REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:10]2=[C:11]3[C:20](=[C:21](Br)[CH:22]=[C:9]2[NH:8][C:7]=1[CH3:30])[CH2:19][CH:18]1N(CCC2C=C(OC)C=CC=21)C3)=[O:5])[CH3:2].C1C[O:34][CH2:33][CH2:32]1.C([OH:38])C>[Pd]>[CH2:1]([O:3][C:4]([C:6]1[C:10]2[C:9](=[CH:22][CH:21]=[C:20]([CH2:19][C:18]([O:34][CH2:33][CH3:32])=[O:38])[CH:11]=2)[NH:8][C:7]=1[CH3:30])=[O:5])[CH3:2] |f:1.2|
|
Name
|
5-bromo-9-methoxy-2-methyl-6,11,12,13-tetrahydro-3H,6aH-3,12a-diaza-benzo[a]cyclopent[h]anthracene-1-carboxylic acid ethyl ester
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(NC=2C1=C1CN3CCC4=C(C3CC1=C(C2)Br)C=CC(=C4)OC)C
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Name
|
THF ethanol
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The catalyst is filtered
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated in vacuo
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Type
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ADDITION
|
Details
|
Ethanol (1 mL) is added
|
Type
|
CUSTOM
|
Details
|
white crystals precipitated
|
Type
|
FILTRATION
|
Details
|
The solid material is filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC2=CC=C(C=C12)CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.09 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |